3-(1-Aminocyclopentyl)aniline;dihydrochloride

Description

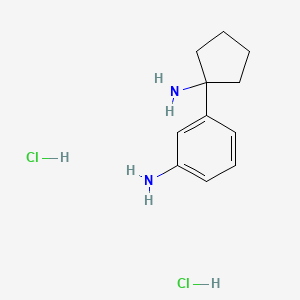

3-(1-Aminocyclopentyl)aniline dihydrochloride is a bicyclic amine derivative where a cyclopentylamine group is attached to the meta-position of an aniline ring, forming a dihydrochloride salt. The dihydrochloride salt enhances solubility in polar solvents like water or methanol, a common trait among such derivatives . This compound is likely synthesized via cyclization or salt formation using reagents like thionyl chloride, similar to methods described for 1-aminocyclopentanecarboxylic acid hydrochloride .

Properties

Molecular Formula |

C11H18Cl2N2 |

|---|---|

Molecular Weight |

249.18 g/mol |

IUPAC Name |

3-(1-aminocyclopentyl)aniline;dihydrochloride |

InChI |

InChI=1S/C11H16N2.2ClH/c12-10-5-3-4-9(8-10)11(13)6-1-2-7-11;;/h3-5,8H,1-2,6-7,12-13H2;2*1H |

InChI Key |

LEXVZRSTEAILHO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C2=CC(=CC=C2)N)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1-Aminocyclopentyl)aniline dihydrochloride generally involves:

- Construction or functionalization of the cyclopentane ring bearing an amino substituent.

- Introduction of the aniline moiety at the meta position relative to the cyclopentyl substituent.

- Formation of the dihydrochloride salt to enhance compound stability and solubility.

Key reaction types include amination, reductive amination, and salt formation under acidic conditions.

Amination and Cyclization Reactions

According to EvitaChem, the core synthetic approach involves amination reactions where amino groups are introduced onto cyclopentane derivatives, followed by coupling with aniline structures. The reactions typically occur in polar aprotic solvents such as ethanol or dimethylformamide (DMF), under controlled temperatures ranging from 70 to 100 °C for several hours to ensure complete conversion and high yield.

A representative reaction scheme:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Cyclopentane derivative + Amination agent | Introduction of amino group |

| 2 | Coupling with aniline derivative | Formation of 3-(1-aminocyclopentyl)aniline |

| 3 | Treatment with HCl in ethanol or methanol | Formation of dihydrochloride salt |

This method leverages the nucleophilicity of amines and electrophilicity of activated cyclopentane intermediates, often requiring reflux conditions and extended reaction times for optimal yields.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt is formed by treating the free base amine with concentrated hydrochloric acid or gaseous hydrogen chloride in alcoholic solvents such as methanol or ethanol. This salt formation improves the compound’s crystallinity, handling, and storage stability. The process involves:

- Dissolution of the free amine in an alcohol solvent.

- Addition of stoichiometric or slight excess hydrochloric acid.

- Cooling or standing to precipitate the dihydrochloride salt.

- Filtration and drying under vacuum.

This approach is consistent with general amine salt preparation protocols documented in similar aromatic amine compounds.

Alternative Synthetic Routes and Related Compounds

Though direct literature on 3-(1-Aminocyclopentyl)aniline dihydrochloride is limited, analogous synthetic methods for related compounds such as (R)-3-aminopiperidine dihydrochloride provide insight into potential synthetic strategies. These involve:

- Reduction of lactams like 3-aminopiperidin-2-one hydrochloride using lithium aluminum hydride in tetrahydrofuran (THF) at controlled temperatures (~35 °C).

- Subsequent acidification with hydrochloric acid to yield the dihydrochloride salt.

- Use of methanol as solvent for intermediate and final steps.

While cyclopentane differs structurally from piperidine, the reductive amination and salt formation principles are transferable.

Data Tables Summarizing Preparation Conditions

Research Discoveries and Optimization Insights

Optimization of Reaction Conditions: Research indicates that reaction temperature and solvent choice critically influence yield and purity. For example, refluxing in acetonitrile with potassium carbonate base for 16 hours yielded 68.9% of a related cyclopentyl amine derivative, demonstrating the importance of base and solvent in ring-functionalization steps.

Purification Techniques: Column chromatography on silica gel with ethyl acetate/hexanes mixtures is effective for isolating pure amine intermediates before salt formation.

Salt Formation Efficiency: Formation of hydrohalide salts in low molecular weight alkanols (methanol, ethanol) leads to sparingly soluble crystals that can be filtered and dried, enhancing purity and stability.

Industrial Relevance: The described synthetic routes and salt formation methods align with industrial practices for preparing aromatic amines and their hydrochloride salts, emphasizing scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminocyclopentyl)aniline;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds. These products have various applications in chemical synthesis and research .

Scientific Research Applications

3-(1-Aminocyclopentyl)aniline;dihydrochloride is used in a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and protein binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Aminocyclopentyl)aniline;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical and physiological effects, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Geometry: The 1-aminocyclopentyl group introduces a rigid, non-planar bicyclic structure, increasing steric hindrance compared to linear (e.g., aminoethyl) or aromatic (e.g., pyridyl) substituents. This rigidity may enhance selectivity in binding to biological targets, such as enzymes or receptors . Pyridyl and pyrrolidinyl substituents (e.g., in 4-(Pyridin-4-yl)aniline dihydrochloride) provide aromatic or heterocyclic moieties, facilitating π-π stacking or hydrogen bonding in drug-receptor interactions .

Solubility and Stability: Dihydrochloride salts generally exhibit high water solubility due to ionic character. However, the cyclopentylamine group may reduce solubility slightly compared to pyridyl derivatives due to hydrophobic interactions . Compounds like 4-(Aminomethyl)aniline dihydrochloride, with smaller substituents, show higher reactivity in aqueous environments, making them prone to degradation under acidic conditions .

Synthetic Routes: The target compound likely shares synthesis steps with 1-aminocyclopentanecarboxylic acid hydrochloride, involving cyclization and HCl salt formation using thionyl chloride or similar reagents . Pyridyl-substituted analogs (e.g., 4-(Pyridin-4-yl)aniline dihydrochloride) are synthesized via Suzuki-Miyaura coupling or direct amination, differing from the cyclopentylamine route .

Biological Activity

3-(1-Aminocyclopentyl)aniline;dihydrochloride is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.

- Molecular Formula : C11H15Cl2N2

- Molecular Weight : 250.16 g/mol

- Solubility : Soluble in water due to the presence of dihydrochloride.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific kinases involved in cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that derivatives of aniline compounds, similar to 3-(1-Aminocyclopentyl)aniline, exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with structurally related moieties have shown IC50 values indicating their potency in inhibiting cell growth:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3-(1-Aminocyclopentyl)aniline | MDA-MB-231 | 150 |

| Similar Aniline Derivative | HeLa | 120 |

| Another Related Compound | A549 | 95 |

These values suggest that 3-(1-Aminocyclopentyl)aniline may possess comparable efficacy in inhibiting tumor cell proliferation.

Induction of Apoptosis

Studies have demonstrated that the compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death. For instance, a study showed that treatment with a related aniline compound resulted in a significant increase in activated caspase-3 levels, indicating enhanced apoptotic signaling:

- Caspase-3 Activation : Fold increase over control = 5.2 after treatment with 3-(1-Aminocyclopentyl)aniline.

Cell Cycle Arrest

Additionally, there is evidence that this compound can cause cell cycle arrest. The analysis of treated cells revealed an accumulation in the G2/M phase, suggesting interference with normal cell cycle progression:

| Treatment | G2/M Phase Accumulation (%) |

|---|---|

| Control | 20 |

| 3-(1-Aminocyclopentyl)aniline | 45 |

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of compounds related to 3-(1-Aminocyclopentyl)aniline:

- Study on Cancer Cell Lines : A detailed investigation into the effects of similar compounds on various cancer cell lines highlighted their potential as chemotherapeutic agents.

- Zebrafish Model : In vivo studies using zebrafish embryos demonstrated that treatment with the compound significantly inhibited tumor growth and led to observable morphological changes consistent with apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.